![molecular formula C17H32N2O3 B1409538 trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS No. 1849424-24-3](/img/structure/B1409538.png)

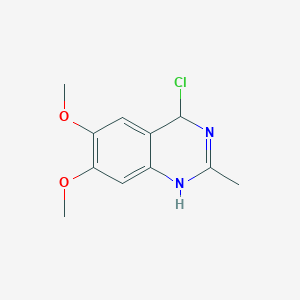

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Vue d'ensemble

Description

Synthesis Analysis

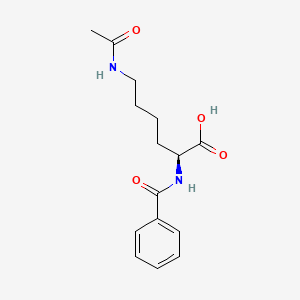

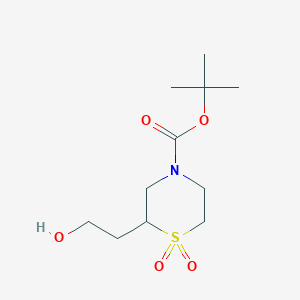

The synthesis of this compound could involve the use of tetrahydropyran derivatives, which are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, a cyclohexyl ring, and a carbamic acid tert-butyl ester group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the reaction of alcohols with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . This reaction is followed by acid-catalyzed hydrolysis to restore the alcohol .Applications De Recherche Scientifique

Pharmacological Studies

- Research on the pharmacological aspects of esters of trans and cis isomers of secondary y-amino alcohols of the tetrahydropyran series, including those with anesthetic properties, has been conducted. This involves synthesizing esters by varying the acid residue and aminomethyl side group, with a focus on their structure and stereochemistry (Golovin et al., 1976).

Biotransformation Studies

- Investigations into the effect of the N-protecting group on the biotransformation of β-amino nitriles to corresponding β-amino amides and acids have been conducted. This includes studying the bioconversion of cyclohexyl carbamic acid tert-butyl ester derivatives (Preiml et al., 2004).

Conformational and Structural Analysis

- Ab initio studies have been carried out on models of 1,2-cis-and 1,2-trans-cyclic carbamates of glucopyranosyl amine, including 2-amino-cyclohexanol and 2-amino-3-hydroxy-tetrahydropyrane. These studies aim to model the energy differences between trans- and cis-1,2-cyclic carbamates of gluco- and xylopyranosyl amine (Paizs et al., 1997).

Chemical Synthesis and Characterization

- Research on the synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane Carboxylic Acid, including the study of hydrogenation conditions and isomerization reactions, has been conducted to achieve high purity of the compound (Zhang Ming-yu, 2012).

Crystallography and Physical Properties

- Studies on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have been carried out, including its synthesis, characterization (FT-NMR, FT-IR spectroscopy), and single crystal X-ray diffraction studies. These studies offer insights into the molecule's conformation and crystal packing interactions (Kant et al., 2015).

Propriétés

IUPAC Name |

tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVUFOZRWNJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)

![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)